1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic Acid
CAS No.: 136552-16-4
Cat. No.: VC21363702
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136552-16-4 |
|---|---|
| Molecular Formula | C19H17NO4 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22) |
| Standard InChI Key | BXRZCDISGRVJCA-UHFFFAOYSA-N |
| SMILES | C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid is a chemical compound commonly used in organic synthesis, particularly in peptide chemistry. It is a derivative of azetidine, a four-membered ring structure, and is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis to protect amino groups.
Synthesis and Applications
This compound is synthesized to serve as a building block in peptide synthesis. The Fmoc protecting group allows for selective deprotection under mild conditions, which is crucial for maintaining the integrity of sensitive peptide structures during synthesis.
Applications in Peptide Synthesis
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Solid-Phase Synthesis: It is used in the synthesis of peptides where the azetidine ring can mimic certain structural features of natural amino acids, providing unique properties to the synthesized peptides.
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Biological Studies: The incorporation of azetidine into peptides can help in studying protein-ligand interactions and enzymatic activities.
Safety and Handling
1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid poses several hazards:
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Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319) .
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Respiratory Irritation: May cause respiratory irritation (H335) .
Handling Precautions
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Personal Protective Equipment (PPE): Gloves, goggles, and a mask should be worn when handling.
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Storage Conditions: Store in a cool, dry place away from incompatible substances.
Research Findings
Research involving 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid focuses on its role in peptide synthesis and the potential biological activities of peptides containing azetidine residues. These studies explore how the incorporation of azetidine into peptides can affect their stability, bioavailability, and interaction with biological targets.
Biological Implications
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Peptide Stability: Azetidine can enhance peptide stability by reducing susceptibility to proteolytic degradation.
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Biological Activity: Peptides with azetidine residues may exhibit unique biological activities, such as altered binding affinities to enzymes or receptors.
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